Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate
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Overview
Description
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol. This compound is known for its unique spirocyclic structure, which consists of a benzyl group attached to a 1,6-diazaspiro[3.4]octane core. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of 1,6-diazaspiro[3.4]octane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,6-diazaspiro[3.4]octane: Similar spirocyclic structure but lacks the carboxylate group.
2,6-Diazaspiro[3.4]octane: Core structure without the benzyl and carboxylate groups.
Benzyl 1,7-diazaspiro[3.4]octane-1-carboxylate: Similar structure with a different diaza configuration.
Uniqueness
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific combination of a benzyl group, a spirocyclic core, and a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1158749-80-4 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl 1,7-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(16)6-8-15-11-14/h1-5,15H,6-11H2 |
InChI Key |
CBCSBIYBWXQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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